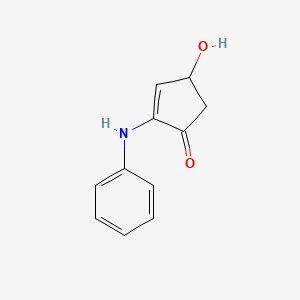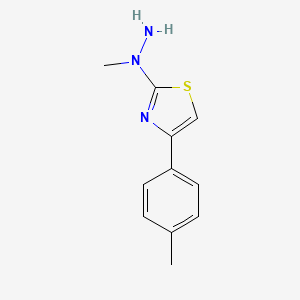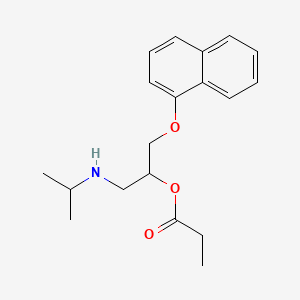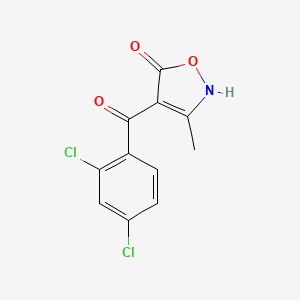
6-Chloronaphthalene-2,3-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloronaphthalene-2,3-dicarbonitrile is an organic compound with the molecular formula C12H5ClN2 It is a derivative of naphthalene, characterized by the presence of a chlorine atom and two cyano groups attached to the naphthalene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloronaphthalene-2,3-dicarbonitrile typically involves the chlorination of naphthalene derivatives followed by the introduction of cyano groups. One common method includes the following steps:
Chlorination: Naphthalene is chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) to produce 6-chloronaphthalene.
Cyanation: The chlorinated product is then subjected to a cyanation reaction using reagents like copper(I) cyanide (CuCN) under reflux conditions to introduce the cyano groups at the 2 and 3 positions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to ensure high-quality output.
化学反应分析
Types of Reactions: 6-Chloronaphthalene-2,3-dicarbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The cyano groups can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The naphthalene ring can be oxidized to form quinones or other oxygenated derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
Substitution: Derivatives with various functional groups replacing the chlorine atom.
Reduction: 6-Aminonaphthalene-2,3-dicarbonitrile.
Oxidation: Naphthoquinones and other oxygenated compounds.
科学研究应用
6-Chloronaphthalene-2,3-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of dyes, pigments, and advanced materials such as organic semiconductors.
作用机制
The mechanism of action of 6-Chloronaphthalene-2,3-dicarbonitrile depends on its specific application. In biological systems, it may interact with cellular components such as enzymes or DNA, leading to various biological effects. The cyano groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
2,3-Naphthalenedicarbonitrile: Lacks the chlorine atom, which may affect its reactivity and applications.
6-Bromonaphthalene-2,3-dicarbonitrile: Similar structure but with a bromine atom instead of chlorine, potentially leading to different reactivity and properties.
1,4-Dicyanonaphthalene: Different substitution pattern on the naphthalene ring, resulting in distinct chemical behavior and applications.
Uniqueness: 6-Chloronaphthalene-2,3-dicarbonitrile is unique due to the presence of both chlorine and cyano groups, which confer specific reactivity and potential for diverse applications. The chlorine atom can be selectively substituted, allowing for the synthesis of a wide range of derivatives with tailored properties.
属性
CAS 编号 |
107144-35-4 |
|---|---|
分子式 |
C12H5ClN2 |
分子量 |
212.63 g/mol |
IUPAC 名称 |
6-chloronaphthalene-2,3-dicarbonitrile |
InChI |
InChI=1S/C12H5ClN2/c13-12-2-1-8-3-10(6-14)11(7-15)4-9(8)5-12/h1-5H |
InChI 键 |
UDZAOYCDIKVCAT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC2=CC(=C(C=C21)C#N)C#N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{[2-(1H-Benzimidazol-2-yl)hydrazinyl]methylidene}-N'-benzylcarbamimidothioic acid](/img/structure/B14314412.png)
![N-Methyl-N-{2-[(propan-2-yl)oxy]ethyl}pentan-1-amine](/img/structure/B14314422.png)
![4-[(3-{[4-(2-Hydroxyethoxy)benzoyl]oxy}propoxy)carbonyl]benzoate](/img/structure/B14314427.png)

![5-Methoxy-3-[2-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)ethyl]-1H-indole](/img/structure/B14314441.png)
![Dibenzyl[bis(phenylethynyl)]stannane](/img/structure/B14314442.png)

![[(3-Methyl-4-nitrophenyl)methyl]phosphonic acid](/img/structure/B14314452.png)
![Bis[([1,1'-biphenyl]-2-yl)oxy](dioctyl)stannane](/img/structure/B14314455.png)





